2-Methylbenzene-1-sulfonoimidamide
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Overview
Description
2-Methylbenzene-1-sulfonoimidamide is an organosulfur compound with the molecular formula C7H10N2OS. It is a sulfonimidamide derivative, characterized by the presence of a sulfonyl group (SO2) attached to an imidamide group (NH2) and a methyl group (CH3) on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbenzene-1-sulfonoimidamide typically involves the reaction of 2-methylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then converted to the sulfonoimidamide by further reaction with ammonia or an amine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as temperature control and the use of catalysts, to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methylbenzene-1-sulfonoimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The sulfonyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-Methylbenzene-1-sulfonoimidamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methylbenzene-1-sulfonoimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in enzymes, leading to inhibition or modulation of enzyme activity. This mechanism is particularly relevant in the development of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Methylbenzene-1-sulfonoimidamide include other sulfonimidamides, sulfonamides, and sulfoximines. These compounds share the presence of a sulfonyl group but differ in their specific functional groups and overall structure .
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring and the presence of the imidamide group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H10N2OS |
---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
1-(aminosulfonimidoyl)-2-methylbenzene |
InChI |
InChI=1S/C7H10N2OS/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3,(H3,8,9,10) |
InChI Key |
MKZRXMVJTBPROZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1S(=N)(=O)N |
Origin of Product |
United States |
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